molecular formula C17H19N3O5 B4075297 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-nitrophenyl)urea

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-nitrophenyl)urea

Cat. No. B4075297
M. Wt: 345.3 g/mol
InChI Key: NXPFHSRJTSRICB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-nitrophenyl)urea, also known as DMAPU, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of urea derivatives and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-nitrophenyl)urea is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-nitrophenyl)urea has been shown to inhibit the activity of protein kinase C and cyclin-dependent kinases, which are essential for cell cycle progression. Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-nitrophenyl)urea has been shown to inhibit the expression of vascular endothelial growth factor (VEGF), which is a protein that promotes angiogenesis.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-nitrophenyl)urea has been shown to have various biochemical and physiological effects. Studies have shown that N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-nitrophenyl)urea can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the programmed cell death process. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-nitrophenyl)urea has also been shown to inhibit the expression of various pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-nitrophenyl)urea has been shown to inhibit angiogenesis by reducing the expression of VEGF.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-nitrophenyl)urea in lab experiments is its relatively simple synthesis method. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-nitrophenyl)urea can be synthesized in a few steps using readily available reagents, which makes it a cost-effective option for researchers. Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-nitrophenyl)urea has been shown to have low toxicity levels, which makes it a safe option for lab experiments. However, one of the limitations of using N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-nitrophenyl)urea is its limited solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the research of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-nitrophenyl)urea. One of the main areas of research is its potential use in combination therapy with other anti-cancer drugs. Studies have shown that N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-nitrophenyl)urea can enhance the efficacy of certain anti-cancer drugs, such as paclitaxel and cisplatin. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-nitrophenyl)urea and its potential applications in other diseases, such as inflammation and angiogenesis. Overall, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-nitrophenyl)urea has shown promising results in various studies and has the potential to be a valuable therapeutic agent in the future.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-nitrophenyl)urea has been studied extensively for its potential therapeutic applications. One of the main areas of research is its anti-cancer properties. Studies have shown that N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-nitrophenyl)urea can inhibit the growth and proliferation of various cancer cells, including breast, lung, and prostate cancer cells. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-nitrophenyl)urea has also been shown to induce apoptosis, which is the programmed cell death of cancer cells. Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-nitrophenyl)urea has been studied for its anti-inflammatory and anti-angiogenic properties, which can be beneficial in the treatment of various diseases.

properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5/c1-24-15-8-3-12(11-16(15)25-2)9-10-18-17(21)19-13-4-6-14(7-5-13)20(22)23/h3-8,11H,9-10H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPFHSRJTSRICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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